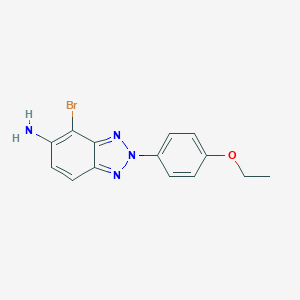![molecular formula C13H16N2O B243500 N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and play a crucial role in regulating various physiological processes, including pain, mood, appetite, and sleep.
作用机制
The mechanism of action of CP-47,497 involves the activation of CB1 and CB2 receptors, which are coupled to G-proteins and regulate the activity of various intracellular signaling pathways. This leads to the modulation of neurotransmitter release, ion channel function, and gene expression, among other effects. CP-47,497 has been shown to have a higher affinity for CB1 receptors than for CB2 receptors, which may explain its potent psychoactive effects.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a wide range of biochemical and physiological effects in various animal models and cell lines. These include analgesia, hypothermia, catalepsy, locomotor suppression, and antinociception. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
实验室实验的优点和局限性
CP-47,497 is a useful tool for studying the endocannabinoid system and the pharmacology of synthetic cannabinoids. Its high affinity for CB1 receptors and potent psychoactive effects make it a useful tool for studying the effects of cannabinoids on behavior and cognition. However, its potent effects and potential for abuse also make it a challenging compound to work with in the laboratory.
未来方向
Future research on CP-47,497 and related compounds could focus on developing more selective agonists and antagonists for CB1 and CB2 receptors, as well as studying the effects of these compounds on various physiological processes. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and behavior, as well as the potential therapeutic applications of these compounds for various medical conditions.
合成方法
CP-47,497 can be synthesized using a multistep process that involves the reaction of 4-cyanobenzyl chloride with 2,2-dimethylpropanoic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by chromatography.
科学研究应用
CP-47,497 has been extensively used in scientific research to study the pharmacology and physiology of the endocannabinoid system. It has been shown to bind with high affinity to both CB1 and CB2 receptors, which are the two main subtypes of cannabinoid receptors. This has led to the development of various analogs and derivatives of CP-47,497 that can be used to study the structure-activity relationship of synthetic cannabinoids.
属性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3,(H,15,16) |
InChI 键 |
PBHKMNYSCUKBIJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC#N |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243418.png)

![2-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B243427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B243428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243429.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243431.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243432.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243433.png)

![N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B243450.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)